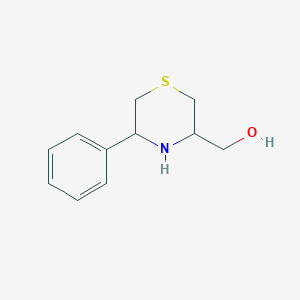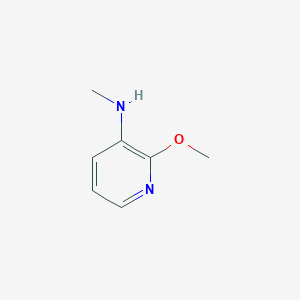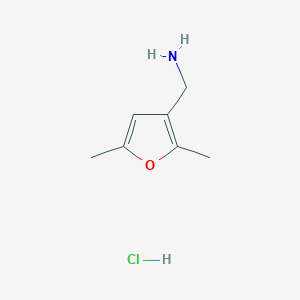
5-(3-Methoxypropoxy)pyrazine-2-carbonitrile
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 5-(3-Methoxypropoxy)pyrazine-2-carbonitrile consists of a pyrazine ring, which is a six-membered ring that contains two nitrogen atoms in the 1-4 positions. The molecular weight of this compound is 193.21 .Physical And Chemical Properties Analysis
5-(3-Methoxypropoxy)pyrazine-2-carbonitrile is a colorless to yellowish liquid that has a faint odor. The boiling point of this compound is not specified .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, is employed in different pharmaceutical applications . Pyrazine derivatives, including “5-(3-Methoxypropoxy)pyrazine-2-carbonitrile”, have been shown to possess numerous noteworthy pharmacological effects .
Antimicrobial Activity
Pyrrolopyrazine derivatives have exhibited significant antimicrobial activities . Pyrazine derivatives also have demonstrated antibacterial and antifungal effects .
Antiviral Activity
Pyrrolopyrazine derivatives have shown antiviral activities . This suggests that “5-(3-Methoxypropoxy)pyrazine-2-carbonitrile” could potentially be used in antiviral research.
Anti-inflammatory and Antioxidant Activity
Compounds with the pyrrolopyrazine scaffold have shown anti-inflammatory and antioxidant activities . This indicates potential applications of “5-(3-Methoxypropoxy)pyrazine-2-carbonitrile” in treating inflammatory diseases and oxidative stress-related conditions.
Antitumor Activity and Kinase Inhibition
Pyrrolopyrazine derivatives have demonstrated antitumor activity and kinase inhibitory effects . This suggests that “5-(3-Methoxypropoxy)pyrazine-2-carbonitrile” could be explored for potential applications in cancer treatment and kinase-related research.
Synthesis of New Antibacterial Agents
New pyrazine derivatives exhibiting antibacterial activity have been synthesized using pyrazinecarbonitrile . This suggests that “5-(3-Methoxypropoxy)pyrazine-2-carbonitrile” could be used in the synthesis of new antibacterial agents.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3-methoxypropoxy)pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-13-3-2-4-14-9-7-11-8(5-10)6-12-9/h6-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTJPOATRYATBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=NC=C(N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxypropoxy)pyrazine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)
![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)
![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1455692.png)

![3-Ethoxyspiro[3.3]heptan-1-one](/img/structure/B1455696.png)

![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)


![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine](/img/structure/B1455707.png)